molecular formula C9H7Cl2FO2 B1461149 Methyl 2,5-dichloro-4-fluorophenylacetate CAS No. 1806277-08-6

Methyl 2,5-dichloro-4-fluorophenylacetate

Cat. No.: B1461149
CAS No.: 1806277-08-6
M. Wt: 237.05 g/mol
InChI Key: CROYYROFWAEJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-dichloro-4-fluorophenylacetate is an organic compound with the molecular formula C9H7Cl2FO2 and a molecular weight of 237.06 g/mol . It is characterized by the presence of two chlorine atoms, one fluorine atom, and a methyl ester group attached to a phenyl ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dichloro-4-fluorophenylacetate can be synthesized through several methods. One common route involves the esterification of 2,5-dichloro-4-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dichloro-4-fluorophenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2,5-dichloro-4-fluorophenylacetate is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Employed in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,5-dichloro-4-fluorophenylacetate involves its interaction with specific molecular targets. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. The pathways involved include nucleophilic acyl substitution and ester hydrolysis .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-4-fluorophenylacetate: Similar structure but with one less chlorine atom.

    Methyl 2,5-dichlorophenylacetate: Lacks the fluorine atom.

    Methyl 4-fluorophenylacetate: Lacks both chlorine atoms.

Uniqueness

Methyl 2,5-dichloro-4-fluorophenylacetate is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This combination of substituents can also affect its physical properties, such as boiling point and density, making it distinct from its analogs .

Properties

IUPAC Name

methyl 2-(2,5-dichloro-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2FO2/c1-14-9(13)3-5-2-7(11)8(12)4-6(5)10/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROYYROFWAEJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,5-dichloro-4-fluorophenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2,5-dichloro-4-fluorophenylacetate
Reactant of Route 3
Reactant of Route 3
Methyl 2,5-dichloro-4-fluorophenylacetate
Reactant of Route 4
Reactant of Route 4
Methyl 2,5-dichloro-4-fluorophenylacetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2,5-dichloro-4-fluorophenylacetate
Reactant of Route 6
Reactant of Route 6
Methyl 2,5-dichloro-4-fluorophenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.